Cas no 23510-72-7 (Cinnamyl Formate)
Cinnamyl Formate structure
Product Name:Cinnamyl Formate
CAS No:23510-72-7
MF:C10H10O2
MW:162.185203075409
CID:239658
PubChem ID:5354883
Update Time:2025-04-19
Cinnamyl Formate Chemical and Physical Properties
Names and Identifiers
-
- 2-Propen-1-ol,3-phenyl-, formate, (E)- (9CI)
- 1-Tetradecanol, formate
- AC1L1XDN
- AI3-30498
- Ameisensaeure-tetradecylester
- Ameisensaeure-trans-cinnamylester
- BRN 1777142
- CTK1G9603
- formic acid tetradecyl ester
- formic acid trans-cinnamyl ester
- NSC21843
- n-Tetradecylformate
- trans-Cinnamyl-formiat
- [(E)-3-phenylprop-2-enyl] formate
- SCHEMBL22460
- (E)-Cinnamyl formate
- 3-Phenylallyl formate
- 3-Phenyl-2-propenyl formate
- Cinnamyl methanoate
- NSC21737
- CINNAMYL FORMATE [FCC]
- .gamma.-Phenylallyl formate
- NSC-21737
- A896188
- CS-W016114
- NS00012097
- WLN: VHO2U1R
- [(E)-3-phenylprop-2-enyl] ormate
- Cinnamyl formate, >=92%, FCC
- LS-13762
- CHEBI:196003
- (2E)-3-Phenyl-2-propenyl formate #
- gamma-Phenylallyl formate
- 0-06-00-00571 (Beilstein Handbook Reference)
- 2-Propen-1-ol, formate
- Q27270010
- MFCD00021048
- CINNAMYL FORMATE [FHFI]
- 104-65-4
- AI3-02455
- NSC 21737
- LBHJXKYRYCUGPD-QPJJXVBHSA-N
- EINECS 203-223-3
- 2-Propen-1-ol, 3-phenyl-, formate;
- 23510-72-7
- Cinnamyl formate
- (E)-Cinnamylformate
- DS-5279
- 2-Propen-1-ol, 3-phenyl-, 1-formate, (2E)-
- UNII-896AGS89RD
- AKOS015891432
- FEMA No. 2299
- 2-Propen-1-ol, 3-phenyl-, 1-formate
- 3-Phenyl-2-propen-1-yl formate
- 896AGS89RD
- Formic acid, cinnamyl ester
- J-513050
- DTXSID401265889
- BRN 1860334
- 2-PROPEN-1-OL, 3-PHENYL-, FORMATE
- Cinnamyl alcohol, formate
- Cinnamyl Formate
-
- MDL: MFCD00021048
- Inchi: 1S/C10H10O2/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2/b7-4+
- InChI Key: LBHJXKYRYCUGPD-QPJJXVBHSA-N
- SMILES: O(C=O)C/C=C/C1C=CC=CC=1
Computed Properties
- Exact Mass: 162.068079557g/mol
- Monoisotopic Mass: 162.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 26.3Ų
Cinnamyl Formate Related Literature
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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